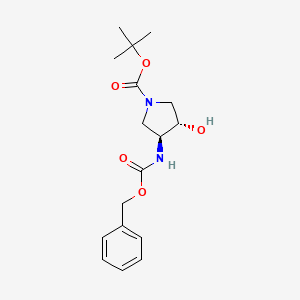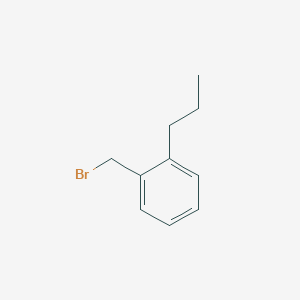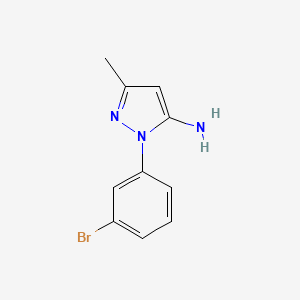![molecular formula C8H16Cl2N4O2 B2654774 [1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride CAS No. 2243505-97-5](/img/structure/B2654774.png)
[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride, also known as AMT, is a chemical compound that has been used in scientific research for various purposes. AMT is a triazole derivative that has been shown to have potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry.
Scientific Research Applications
Catalyst for Chemical Reactions
The compound has been found to play a role in catalyzing chemical reactions. For example, a study by Ozcubukcu et al. (2009) discusses a ligand that forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloadditions effectively. This process is significant for its low catalyst loadings, short reaction times, and compatibility with free amino groups, making it an outstanding catalyst for such reactions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Synthesis of Heterocyclic Compounds
The compound is also involved in the synthesis of heterocyclic compounds. A study describes the synthesis of 4-vinyl-5,6-dihydro-1,3-oxazines, precursors to 1,3-amino alcohols, using a palladium-catalyzed cyclization process. This synthesis is notable for its high diastereoselectivity, favoring the formation of cis-isomers (Xie, Yu, & Gu, 2014).
Antimicrobial Activity
Additionally, the structure related to this compound has been used in the synthesis of novel fluorescent triazolyl spirocyclic oxindoles with demonstrated antimicrobial activity against various microbial strains. This synthesis process, described by Singh et al. (2014), showcases the potential of these compounds in medicinal chemistry and their relevance in developing new antimicrobial agents (Singh, Sindhu, Khurana, Sharma, & Aneja, 2014).
properties
IUPAC Name |
[1-[(3S,4S)-4-(aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O2.2ClH/c9-1-6-4-14-5-8(6)12-2-7(3-13)10-11-12;;/h2,6,8,13H,1,3-5,9H2;2*1H/t6-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJCZEKSQHPZQP-QGTMZHJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N2C=C(N=N2)CO)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)N2C=C(N=N2)CO)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-[(3S,4S)-4-(Aminomethyl)oxolan-3-yl]triazol-4-yl]methanol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B2654693.png)

![2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2654696.png)
![N-[4-chloro-3-(cyanomethyl)phenyl]prop-2-enamide](/img/structure/B2654699.png)

![N-[2-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2654703.png)



![Methyl 2-[2-(2-fluorobenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2654711.png)
![3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2654712.png)
![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)